SLK1 protein
Description
Properties
CAS No. |
146888-80-4 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Synonyms |
SLK1 protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Characterization of Slk1 Protein Isoforms
Primary Structure Analysis and Domain Organization
The structural organization of SLK1 protein is characterized by distinct domains that are fundamental to its function and regulatory mechanisms. Typically, the protein comprises an N-terminal catalytic domain and a more extensive C-terminal domain responsible for regulation. researchgate.netnih.govplos.org The human SLK protein has been reported to vary in length, containing between 1204 and 1235 amino acids. researchgate.netnih.govplos.org In contrast, the Saccharomyces cerevisiae homolog, SLK1, is predicted to be 1478 amino acid residues long based on sequence analysis. nih.govnih.gov
Kinase Domain Identification and Catalytic Subregions
The enzymatic activity of SLK1 resides within its N-terminal catalytic kinase domain. researchgate.netnih.govplos.org This domain is a conserved feature among protein kinases, typically spanning approximately 250-300 amino acids and containing a common catalytic core. sinobiological.com In humans, the catalytic domain of SLK is located from approximately amino acid 34 to 292. researchgate.netnih.govplos.org The Saccharomyces cerevisiae this compound contains its catalytic domain towards the carboxy terminus, estimated to be around 300 amino acids in length. nih.govnih.gov
The protein kinase domain is structurally organized into two lobes, an N-terminal lobe and a C-terminal lobe, connected by a flexible hinge region. researchgate.netwikipedia.org The N-terminal lobe contains five beta sheets and a conserved alpha helix known as the αC-helix, while the C-terminal lobe is predominantly helical and includes the crucial activation loop. researchgate.netwikipedia.org The binding site for the ATP-Mg complex is situated within a deep cleft formed between these two lobes. researchgate.net Specific subregions within the kinase domain are dedicated to the binding of ATP and the recognition of substrate proteins. researchgate.net
Non-Catalytic and Regulatory Domains (e.g., C-terminal coiled-coils, N-terminal regulatory regions)
In addition to the catalytic domain, SLK1 possesses substantial non-catalytic regions, particularly within its large C-terminal portion, which exert significant regulatory control. researchgate.netnih.govplos.org A notable characteristic of the C-terminal domain is the presence of coiled-coil motifs. researchgate.netnih.govplos.orgnih.govnih.gov These coiled-coil domains, formed by the coiling of alpha-helices, are recognized for their role in mediating protein-protein interactions, including the formation of homodimers and heterodimers of SLK. researchgate.netnih.govplos.orgnih.govnih.govinstruct-eric.org The process of dimerization, facilitated by the C-terminal coiled-coil region, is important as it brings the catalytic core of one SLK molecule into close proximity with the activation segment of another, thereby enabling trans-autophosphorylation. researchgate.netnih.gov
The C-terminal regulatory domain has been shown to influence the activity of the kinase. Research suggests that specific regions within the C-terminus, such as amino acids 373 to 592 in murine SLK, may be important for regulating kinase activity, although the precise impact can vary depending on the specific truncation studied. tandfonline.com
The N-terminal non-catalytic region may also contribute to the regulation of SLK1 function, particularly in the context of growth control. Studies in yeast have indicated that overexpression of this N-terminal region can interfere with this compound function, suggesting a regulatory role. nih.gov Furthermore, SLK1 has shown similarity to the proline-rich region found in the Tec homology (TH) domain of certain signal transduction proteins, a region implicated in protein-protein interactions. nih.gov
Post-Translational Modifications and Their Functional Implications
Post-translational modifications (PTMs) are essential processes that increase the functional diversity of proteins after their synthesis. thermofisher.comnews-medical.net PTMs play a critical role in regulating protein activity, cellular localization, and interactions with other molecules. thermofisher.comnews-medical.net Phosphorylation stands out as a particularly significant and extensively studied PTM in protein kinases like SLK1. plos.orgnih.govthermofisher.comnews-medical.netresearchgate.netabcam.com
Phosphorylation Dynamics and Autophosphorylation
Phosphorylation involves the enzymatic addition of a phosphate (B84403) group, primarily to serine, threonine, or tyrosine residues. news-medical.netabcam.comgavinpublishers.com This reversible modification can induce substantial changes in protein conformation and function. news-medical.netabcam.comcusabio.com
Autophosphorylation, the process by which a kinase phosphorylates itself, is a key regulatory mechanism. nih.govresearchgate.netnih.govfrontiersin.org In SLK, autophosphorylation occurs at specific sites located within the activation segment of the catalytic domain. plos.orgnih.govresearchgate.netresearchgate.net Prominent autophosphorylation sites in the activation segment of human SLK include Threonine 183 (T183) and Serine 189 (S189). researchgate.netnih.govplos.orgnih.govresearchgate.netresearchgate.net These sites are considered critical for the activity and proper function of SLK. plos.orgnih.govresearchgate.net Studies have demonstrated that controlled dimerization of the SLK catalytic domain leads to enhanced autophosphorylation at T183 and S189. researchgate.netplos.orgnih.gov Autophosphorylation at these residues also occurs in the full-length SLK protein. researchgate.netplos.org Phosphorylation at T183 and S189 is thought to cause conformational changes that stabilize the kinase in a catalytically active state. nih.govnih.gov Threonine 193 (T193) is another residue conserved in related kinases that may have a regulatory role through phosphorylation. nih.gov
Role of Phosphorylation in Activity Regulation and Protein Interactions
Phosphorylation is a primary regulator of SLK activity. Phosphorylation of the activation segment, whether by upstream kinases or through autophosphorylation, stabilizes the kinase in a catalytically competent conformation, thereby increasing its enzymatic activity and its ability to interact with substrates. nih.gov Mutations affecting the autophosphorylation sites T183 and S189 have been shown to reduce SLK kinase activity. plos.orgnih.govresearchgate.net For example, alanine (B10760859) substitutions at T183 and S189, individually or in combination (T183A/S189A), result in diminished in vitro kinase activity and reduced phosphorylation of downstream targets such as ezrin. plos.orgnih.gov
Phosphorylation can also impact protein-protein interactions. While the provided search results primarily highlight the effect of phosphorylation on SLK's catalytic function and dimerization-dependent autophosphorylation, protein phosphorylation in general is known to influence protein interactions, subcellular localization, and protein stability. news-medical.netabcam.comcusabio.comrupress.orgmdpi.com
Enzyme Kinetics and Catalytic Mechanisms (for kinase isoforms)
As a protein kinase, SLK catalyzes the transfer of a phosphate group from ATP to the hydroxyl groups of serine or threonine residues on its protein substrates. wikipedia.org This catalytic process involves the binding of both ATP and the substrate protein to the kinase domain. The conserved catalytic core found in protein kinases facilitates this phosphoryl transfer reaction. sinobiological.comwikipedia.org
Research into the regulation of SLK activity has provided some insights into its catalytic mechanisms. Dimerization of the SLK catalytic domain increases its kinase activity, likely due to the promotion of trans-autophosphorylation of residues within the activation segment. researchgate.netplos.orgnih.govnih.gov Phosphorylation at T183 and S189 is thought to induce conformational changes necessary for optimal catalytic activity, possibly by stabilizing interactions within the active site. nih.govnih.gov Although phosphomimetic mutations at these sites did not always fully replicate the effects of phosphorylation on activity, the presence of the phosphate group itself appears crucial for establishing an active conformation capable of substrate binding. nih.gov
Interestingly, the consensus target sequence recognized by SLK appears to differ from its own activation sequence, yet the kinase is capable of phosphorylating both. researchgate.nettandfonline.com This observation suggests that there might be distinct mechanisms or requirements for autophosphorylation compared to the phosphorylation of exogenous substrates.
A comprehensive understanding of SLK's catalytic mechanism would require detailed enzyme kinetics studies to determine parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for various substrates and to fully elucidate the step-by-step process of phosphoryl transfer.
| Domain/Region | Location (Human SLK) | Key Features | Proposed Function(s) |
| Catalytic Domain | aa 34-292 researchgate.netnih.govplos.org | Conserved kinase core, Activation loop | ATP binding, Substrate phosphorylation, Autophosphorylation |
| C-terminal Regulatory Domain | Extensive C-terminus | Coiled-coils researchgate.netnih.govplos.orgnih.govnih.gov, Other regions | Dimerization, Regulation of kinase activity |
| N-terminal Regulatory Region | N-terminus | Proline-rich region similarity nih.gov | Potential role in growth control and protein interactions nih.gov |
| Post-Translational Modification | Amino Acid Residues Involved | Functional Impact |
| Phosphorylation | Serine, Threonine, Tyrosine | Regulation of activity, Protein interactions, Localization |
| Autophosphorylation | T183, S189, (T193) plos.orgnih.gov | Kinase activation, Stabilization of active conformation |
Substrate Binding and Turnover Rates
The this compound, a STE20-like serine/threonine kinase, possesses a catalytic domain at its N-terminus, approximately spanning amino acids 34–292 in the human protein nih.gov. This domain is responsible for the transfer of a phosphate group from ATP to target substrates elifesciences.org. The precise physiological substrates of SLK1 have been investigated, and its kinase activity is crucial for its cellular functions genecards.org.
Studies on protein-RNA interactions, such as the binding of spliceosomal proteins to SL1 RNA, demonstrate the quantitative analysis of binding affinity through dissociation constants (Kd) and kinetic rates (kon and koff) oup.comresearchgate.net. These studies highlight how factors like temperature and salt concentration can influence binding kinetics and complex stability oup.comresearchgate.net.
While direct data on SLK1 substrate binding and turnover rates were not found, the presence of a kinase domain strongly implies that SLK1 binds ATP and protein substrates, catalyzing their phosphorylation with specific kinetic characteristics. Further research is needed to fully characterize the substrate specificity and catalytic efficiency of different SLK1 isoforms.
Allosteric Regulation and Modulators
Allosteric regulation is a mechanism where the binding of a molecule at a site distinct from the active site (the allosteric site) influences the protein's activity wikipedia.org. This can lead to either activation or inhibition of the enzyme wikipedia.org. Protein kinases, including potentially SLK1, are frequently subject to allosteric regulation, which allows for fine-tuning of their activity in response to cellular signals elifesciences.orgnih.gov.
Allosteric modulators can induce conformational changes in the protein that are transmitted through dynamic networks of amino acids, affecting the active site's conformation and catalytic efficiency elifesciences.orgnih.gov. These modulatory events can be triggered by various factors, including the binding of regulatory domains, protein dimerization, protein-protein interactions, post-translational modifications, and ligand binding nih.gov.
Research on other protein kinases, such as PDK1, has demonstrated the development of small molecules that act as allosteric activators by targeting regulatory pockets and mimicking phosphorylation-dependent conformational changes embopress.org. This highlights the potential for allosteric modulation as a therapeutic strategy for kinases elifesciences.org.
The regulation of SLK activity is known to be complex and multifactorial nih.gov. While the search results did not provide specific details on allosteric sites or known allosteric modulators of SLK1, the presence of an extensive C-terminal "regulatory" domain containing coiled-coils suggests potential regions for allosteric control or interaction with regulatory proteins nih.gov. Phosphorylation within the catalytic domain, such as at Thr-183 and Ser-189, has been shown to be functionally important for SLK activity and its role in inducing apoptosis, indicating a form of regulation that could involve conformational changes influencing the catalytic site nih.gov.
Protein-Protein Interactions and Complex Formation
SLK1 is involved in various cellular processes, including cytoplasmic microtubule organization, protein autophosphorylation, and regulation of focal adhesion assembly genecards.org. These roles are often mediated through interactions with other proteins, forming specific protein complexes.
Stoichiometry and Stability of SLK1-Containing Complexes
Protein complexes function as molecular machines with defined subunit compositions and arrangements, referred to as stoichiometry nih.govwikipedia.org. Maintaining precise stoichiometry is critical for complex formation, activity, and cellular homeostasis, as an imbalance can lead to the accumulation of unassembled subunits which may be detrimental nih.govnih.gov.
The stability of protein complexes is influenced by the interactions between subunits and can be regulated by mechanisms such as cooperative stability, where the assembled complex is more stable than its individual components nih.gov. Cells employ mechanisms, including coordinated synthesis and degradation of subunits, to maintain appropriate stoichiometry nih.govnih.gov. Studies using techniques like ribosome profiling have shown that components of obligate multiprotein complexes are often produced in proportion to their stoichiometry nih.gov.
While specific data on the stoichiometry and stability of SLK1-containing complexes were not detailed in the provided search results, the known functions of SLK1 in processes like focal adhesion assembly and potential interactions with other proteins suggest that it likely participates in multi-protein complexes genecards.orgnih.gov. The formation and stability of these complexes would be crucial for SLK1's proper function and localization. Techniques like quantitative mass spectrometry can be used to determine the stoichiometry of protein complex subunits polyquant.de.
Subcellular Localization and Dynamic Redistribution
The subcellular localization of a protein is a key determinant of its function, as it dictates the environment in which the protein operates and the molecules with which it can interact. Proteins can be dynamically redistributed within the cell in response to various stimuli, allowing for the regulation of their activity and participation in specific cellular events mdpi.com.
Cytoplasmic and Perinuclear Distribution
This compound has been observed in both the cytoplasm and the perinuclear region of the cytoplasm genecards.orgnih.govnih.gov. The perinuclear region is the area surrounding the nucleus.
According to GeneCards, SLK is located in the perinuclear region of the cytoplasm genecards.org. Subcellular location databases like COMPARTMENTS also list SLK in the cytosol and perinuclear region of the cytoplasm, with varying confidence scores jensenlab.org. The Human Protein Atlas also indicates cytoplasmic localization genecards.org.
The localization of SLK1 to the cytoplasm is consistent with its roles in cytoplasmic microtubule organization and focal adhesion assembly, processes that occur outside the nucleus genecards.org. The perinuclear localization might suggest additional roles related to nuclear signaling or transport, or interaction with organelles in the perinuclear area, such as the endoplasmic reticulum mdpi.com.
Changes in subcellular localization can be induced by various factors, including viral infection, which can cause host proteins to relocate to sites of virus replication mdpi.com. While not directly related to SLK1, this illustrates the dynamic nature of protein localization. The shuttling of proteins, such as the paxillin-PABP1 complex between the nucleus and cytoplasm, further exemplifies dynamic redistribution and its importance for cellular processes like cell migration nih.gov.
The specific mechanisms and triggers for SLK1's distribution between the general cytoplasm and the perinuclear region, as well as any potential dynamic redistribution in response to cellular signals, would require further investigation.
Localization to Specific Cellular Structures
The cellular localization of this compound is intricately linked to its functions in cell division, morphogenesis, and sporulation. Studies using techniques such as GFP fusion and fluorescence microscopy have provided key insights into where this protein resides within the cell during different stages of the cell cycle and development.
In the fission yeast Schizosaccharomyces pombe, Slk1p (the S. pombe homolog of SLK1) demonstrates dynamic localization during meiosis. It is found at the spindle pole bodies (SPBs) during meiosis I and meiosis II. molbiolcell.orgmolbiolcell.orgcsic.esbiologists.comnih.gov This localization to SPBs is dependent on the Septation Initiation Network (SIN), a signaling pathway crucial for cytokinesis and sporulation in fission yeast. molbiolcell.orgmolbiolcell.orgnih.gov Following meiosis II, Slk1p also localizes to the forespore membrane during sporulation. molbiolcell.orgmolbiolcell.orgcsic.esbiologists.comnih.gov The forespore membrane is a newly synthesized membrane that encapsulates the haploid nuclei to form spores. csic.esbiologists.com The localization of Slk1p to both the SPBs and the forespore membrane underscores its role in coordinating meiotic nuclear division with forespore membrane assembly. csic.esbiologists.com
In the budding yeast Saccharomyces cerevisiae, the protein encoded by the SLK1 gene is also known as BCK1. ontosight.aiyeastgenome.orgcshl.edu This protein functions as a MAP kinase kinase kinase (MAPKKK) in the Protein Kinase C (Pkc1) pathway, which is vital for maintaining cell wall integrity and regulating cell morphogenesis. ontosight.aiyeastgenome.org In S. cerevisiae, Bck1p/Slk1p has been shown to localize to the cellular bud neck and the mating projection tip. yeastgenome.orguniprot.org The bud neck is the site of cytokinesis during vegetative growth, while the mating projection tip (shmoo tip) is the site of polarized growth during mating in response to pheromones. researchgate.netasm.orgontosight.ai Localization to these sites of polarized growth is consistent with its role in cell wall organization and morphogenesis. ontosight.aiyeastgenome.orgnih.govnih.gov High-throughput studies have identified Bck1p/Slk1p localization to the cytoplasm, bud neck, and mating projection tip. yeastgenome.org
The localization of SLK1/Bck1p to the mating projection tip in S. cerevisiae is important for the proper formation of the mating structure and subsequent cell fusion. ontosight.ai It is involved in regulating signaling pathways that control the mating process. ontosight.ai Similarly, its presence at the bud neck is critical for proper bud formation and morphogenesis during vegetative growth. cshl.eduresearchgate.net
The following table summarizes the observed localization of this compound in the studied yeast species:
| Organism | Cellular Structure | Cellular Process(es) Involved | Key Dependency (if noted) | Source(s) |
| Schizosaccharomyces pombe | Spindle Pole Bodies (SPBs) | Meiosis I, Meiosis II, Sporulation | SIN-dependent | molbiolcell.orgmolbiolcell.orgnih.govnih.govpombase.org |
| Schizosaccharomyces pombe | Forespore Membrane | Sporulation | SIN-dependent (indirectly) | molbiolcell.orgmolbiolcell.orgcsic.esbiologists.comnih.govnih.gov |
| Saccharomyces cerevisiae | Cellular Bud Neck | Vegetative Growth (Cytokinesis, Budding, Morphogenesis) | - | yeastgenome.orgcshl.eduuniprot.orgresearchgate.net |
| Saccharomyces cerevisiae | Mating Projection Tip | Mating (Polarized Growth, Morphogenesis, Signaling, Cell Fusion) | - | yeastgenome.orguniprot.orgontosight.ainih.govnih.gov |
Detailed research findings indicate that in S. pombe, Slk1p localization to SPBs and spore membranes during meiosis is dependent on the SIN scaffold proteins Cdc11p and Sid4p. molbiolcell.orgnih.gov The precise mechanism linking the SIN to forespore membrane assembly is still being investigated, but Slk1p, along with Sid2p, appears to be a key output of this pathway in meiosis, required for the correct encapsulation of haploid nuclei by the forespore membrane. csic.es
In S. cerevisiae, mutations in SLK1 (BCK1) lead to aberrant cell morphologies and defects in projection formation upon exposure to mating pheromones, highlighting the importance of its localization at the mating projection tip for proper morphogenesis during mating. nih.govnih.gov Similarly, its role at the bud neck is evident from the morphological defects observed in slk1 mutants during vegetative growth, including defects in bud formation and cell cycle arrest under certain conditions. cshl.edunih.govnih.govresearchgate.net
Functional Roles of Slk1 Protein in Saccharomyces Cerevisiae
Cell Wall Integrity Pathway Signaling
The cell wall integrity (CWI) pathway is a vital signaling cascade in S. cerevisiae that manages the construction and maintenance of the cell wall, particularly during periods of polarized growth and in response to environmental stress. pnas.orgontosight.ai SLK1 functions as a MAP kinase kinase kinase (MAPKKK) within this pathway, representing a key node in the transmission of upstream signals to downstream effectors. ontosight.ai
Upstream Regulators and Activators (e.g., PKC1 pathway)
The activation of the CWI pathway, and consequently SLK1, is primarily initiated by cell surface sensors that detect perturbations to the cell wall. These sensors, including Wsc1p and Mid2p, relay signals to the central regulator of the pathway, Protein Kinase C 1 (PKC1). pnas.orgnih.gov PKC1, a serine/threonine kinase, is activated by the small GTPase Rho1p. pnas.orgembopress.org Once activated, PKC1 directly phosphorylates and activates SLK1, thereby initiating the downstream MAPK cascade. uniprot.orgscbt.comyeastgenome.org The activation of this pathway is critical for the yeast's ability to tolerate cell wall-damaging agents and stresses like heat shock. pnas.orgnih.govembopress.org Genetic studies have demonstrated that overexpression of PKC1 can suppress defects associated with mutations in upstream sensors, underscoring its central role in activating the pathway. pnas.orgembopress.org
Downstream Effectors and MAPK Cascade Components (e.g., MKK1/2, SLT2/MPK1)
Upon its activation by PKC1, SLK1 phosphorylates and activates a pair of functionally redundant MAP kinase kinases (MAPKKs), MKK1 and MKK2. pnas.orgontosight.aiuniprot.orgscbt.com These kinases, in turn, phosphorylate and activate the final MAPK of the cascade, SLT2 (also known as MPK1). pnas.orgontosight.aiuniprot.orguniprot.org The activation of SLT2/MPK1 is a critical step, as it mediates the majority of the downstream cellular responses of the CWI pathway. uniprot.org Activated SLT2/MPK1 translocates to the nucleus where it phosphorylates and activates transcription factors, most notably Rlm1. uniprot.orgresearchgate.net This leads to the regulated expression of a suite of genes involved in cell wall biogenesis and maintenance. researchgate.net Null mutations in any of the core components of this cascade, including SLK1, MKK1/2, or SLT2/MPK1, result in a cell lysis phenotype, which can be rescued by osmotic stabilizers, highlighting their collective importance in maintaining cell wall integrity. pnas.org
Crosstalk with other Cellular Signaling Networks
The SLK1-mediated CWI pathway does not operate in isolation but engages in significant crosstalk with other signaling networks to coordinate cellular activities. nih.gov One notable interaction is with the RAS/cAMP pathway, which is a key regulator of cell growth and nutrient sensing. yeastgenome.orgnih.gov Studies have shown that SLK1 has a role in nutrient sensing that is independent of the cAMP-dependent protein kinase (PKA) pathway. yeastgenome.orgnih.gov Combining mutations in SLK1 with those that affect the PKA pathway can lead to enhanced growth control defects, suggesting parallel or interacting roles in regulating the cell cycle in response to nutrient availability. yeastgenome.org
Furthermore, the CWI pathway interfaces with signaling pathways that control the actin cytoskeleton, Ca2+ signaling, and Tor kinase signaling to ensure that polarized secretion and cell wall expansion are properly coordinated. nih.govresearchgate.net For instance, the High Osmolarity Glycerol (HOG) pathway, another critical stress response pathway, shares some components and regulatory logic with the CWI pathway, indicating a complex network of interactions that allows the cell to mount a tailored response to diverse environmental challenges. nih.gov
Regulation of Cell Morphogenesis and Polarized Growth
SLK1 is not only essential for maintaining cell wall integrity but also plays a pivotal role in regulating cell morphogenesis, the process by which a cell develops its shape. nih.govscispace.com This includes processes fundamental to the yeast life cycle, such as budding and the formation of mating projections. nih.gov
Cytoskeletal Dynamics and Actin Polarization Defects
The establishment of cell polarity is fundamental to morphogenesis and relies heavily on the dynamic organization of the actin cytoskeleton. nih.govnus.edu.sg The actin cytoskeleton, composed of actin cables and patches, provides the tracks for polarized secretion of new cell wall material and other components to the site of growth. nih.gov SLK1, as part of the CWI pathway, is implicated in the proper organization of the actin cytoskeleton. nih.gov Mutants in the CWI pathway, including slk1 mutants, can exhibit defects in the polarization of the actin cytoskeleton. biologists.com This leads to delocalized cortical actin, which disrupts the targeted delivery of secretory vesicles and results in abnormal bud morphology. biologists.com The CWI pathway's influence on the cytoskeleton ensures that cell wall remodeling is coordinated with cell growth. nih.gov
Budding, Cell Surface Remodeling, and Projection Formation
The process of budding in yeast requires a highly localized and controlled expansion of the cell surface. SLK1 is critical for this process. nih.govresearchgate.netoup.com Mutants lacking functional SLK1 often exhibit defects in bud emergence and can display aberrant cell morphologies, with some cells being unusually small. nih.gov These mutants also show a reduced ability to form mating projections when exposed to pheromones, a process that, like budding, requires polarized growth. nih.gov Overexpression of LAS1, a gene whose product is involved in morphogenesis, can lead to alterations in actin and SPA2 localization, further highlighting the intricate connections between signaling pathways and the physical machinery of cell shape change. researchgate.netoup.com The role of SLK1 in these processes is tied to its function within the CWI pathway, which is activated during periods of polarized growth to ensure the integrity of the newly synthesized cell wall. scbt.com
Compound and Gene Names
| Name | Type | Function/Pathway |
| SLK1/BCK1 | Protein Kinase (MAPKKK) | Cell Wall Integrity Pathway, Morphogenesis |
| PKC1 | Protein Kinase C | Upstream activator of the CWI pathway |
| MKK1/MKK2 | Protein Kinase (MAPKK) | Downstream effectors in the CWI pathway |
| SLT2/MPK1 | Protein Kinase (MAPK) | Terminal kinase in the CWI pathway |
| Rho1p | GTPase | Activator of PKC1 |
| Wsc1p | Cell Surface Sensor | Upstream sensor in the CWI pathway |
| Mid2p | Cell Surface Sensor | Upstream sensor in the CWI pathway |
| Rlm1 | Transcription Factor | Target of SLT2/MPK1, regulates cell wall genes |
| RAS/cAMP pathway | Signaling Pathway | Nutrient sensing and cell growth |
| HOG pathway | Signaling Pathway | Osmotic stress response |
| LAS1 | Nuclear Protein | Involved in bud formation and morphogenesis |
| SPA2 | Protein | Localizes to sites of polarized growth |
| Actin | Cytoskeletal Protein | Essential for polarized growth and morphogenesis |
Cell Cycle Progression and Nutrient Sensing Mechanisms
SLK1 is implicated in the fundamental processes that link nutrient availability to cell cycle progression, ensuring that cells proliferate only when conditions are favorable.
Control of Cell Cycle Arrest and Proliferation under Nutrient Limiting Conditions
Under conditions of nutrient scarcity, S. cerevisiae cells typically arrest in the G1 phase of the cell cycle to conserve resources. researchgate.net The SLK1 protein is a key component of the machinery that governs this response. nih.govnih.govyeastgenome.org Experimental evidence has shown that slk1 mutants exhibit significant defects in their ability to arrest the cell cycle when faced with nutrient-limiting conditions. nih.govnih.govyeastgenome.org This failure to halt proliferation suggests that SLK1 is essential for transmitting the nutrient starvation signal to the cell cycle apparatus.
In wild-type cells, a decrease in essential nutrients triggers a slowdown and eventual arrest of the cell division cycle, preventing entry into a new round of DNA replication and division. researchgate.net However, cells lacking a functional this compound continue to progress through the cell cycle, leading to aberrant cell morphologies and reduced viability. nih.gov Many of the non-viable slk1 mutant cells are notably smaller than their wild-type counterparts, indicating a disruption in the coordination between cell growth and division. nih.gov Furthermore, a higher proportion of vegetatively growing slk1 cells are observed in an unbudded state compared to wild-type cells, further highlighting its role in cell cycle regulation. nih.gov
Interplay with Growth Control Pathways (e.g., cAMP-dependent protein kinase (PKA) pathway, RAS signaling)
The regulation of cell growth and proliferation in yeast is predominantly managed by interconnected signaling pathways, including the cAMP-dependent protein kinase (PKA) and RAS pathways. unimib.itnih.gov These pathways are primary sensors of nutrient availability, particularly glucose. nih.govembopress.org The this compound functions in a manner that is largely independent of the RAS/cAMP-PKA signaling cascade, indicating the presence of a parallel pathway for nutrient sensing and growth control. nih.govyeastgenome.org
Genetic interaction studies have provided significant insights into the relationship between SLK1 and the PKA pathway. nih.govyeastgenome.org
Combining a slk1 deletion with mutations that constitutively activate the PKA pathway, such as pde2, leads to more severe defects in growth control. nih.govyeastgenome.org
Conversely, combining the slk1 deletion with mutations that inhibit the PKA pathway, such as cdc25 or mutations in ras1 and ras2, does not rescue the cell cycle arrest defect of the slk1 mutant. nih.govyeastgenome.org In fact, it results in a lower permissive temperature for growth, suggesting that SLK1 and the PKA pathway have distinct but collaborative roles in maintaining cell viability under stress. nih.govyeastgenome.org
Even in mutant strains with constitutive, low-level, cAMP-independent PKA activity (bcy1 tpkw), nutrient sensing capabilities are maintained. However, the elimination of SLK1 in this background abolishes this nutrient sensing, firmly establishing a PKA-independent role for SLK1 in this process. nih.govyeastgenome.org
Meiotic Processes and Spore Development
In addition to its role in vegetative growth, SLK1 has a highly specialized and crucial function during the sexual reproductive cycle of S. cerevisiae, which involves meiosis and the formation of spores.
Coordination with Septation Initiation Network (SIN)
The Septation Initiation Network (SIN) is a signaling cascade that, in mitotic cells, is essential for cytokinesis. nih.govnih.gov During meiosis, the SIN is repurposed to regulate the formation of the forespore membrane, which encapsulates the haploid nuclei to form spores. nih.govresearchgate.netbiologists.com SLK1, which is a protein kinase related to the SIN component Sid2, is expressed specifically during meiosis and plays a critical role in coordinating SIN activity with spore formation. nih.govbiologists.com
SLK1 localization is dependent on the SIN. It localizes to the spindle pole bodies (SPBs) during both meiosis I and meiosis II, a process that relies on the SIN scaffold proteins Cdc11 and Sid4. nih.govnih.gov During sporulation, SLK1 is also found at the developing forespore membrane. nih.govresearchgate.net This localization pattern places SLK1 at the central hub of spore formation activity. Genetic studies reveal that while SLK1 is not absolutely essential for sporulation, it is required for the process to occur with high fidelity. nih.gov When the SIN pathway is partially compromised by temperature-sensitive mutations in components like sid2 or cdc7, the additional deletion of slk1 leads to a complete failure of sporulation, highlighting their cooperative function. biologists.comresearchgate.net This indicates that SLK1 and Sid2 are key downstream effectors of the SIN pathway during meiosis. biologists.comresearchgate.net
Forespore Membrane Biogenesis and Spore Formation Efficiency
The primary defect observed in cells lacking slk1 is related to the proper formation of spores. nih.govresearchgate.netresearchgate.net While these mutant cells can complete the meiotic nuclear divisions, the subsequent encapsulation of the nuclei by the forespore membrane is inefficient and often aberrant. researchgate.netresearchgate.net This results in the frequent formation of asci containing fewer than the normal four spores, or spores that are smaller than those produced by wild-type cells. nih.govresearchgate.net
The role of SLK1 in forespore membrane biogenesis is thought to be linked to the recruitment of essential components for membrane growth. nih.gov Although the precise molecular mechanism and the direct substrates of SLK1 are still under investigation, its collaboration with the SIN pathway is clearly vital for the correct and efficient expansion of the forespore membrane around each haploid nucleus. biologists.combiologists.com The deletion of both slk1 and sid2 completely blocks sporulation, a more severe phenotype than either single mutant, demonstrating their overlapping and essential roles in this process. researchgate.net
| Genotype | Spore Formation Phenotype | Reference |
|---|---|---|
| Wild-type | Normal formation of four-spored asci | nih.gov |
| slk1Δ | Decreased sporulation efficiency; formation of smaller and/or fewer spores per ascus | nih.govresearchgate.net |
| sid2-250 (at permissive temp.) | Normal sporulation | nih.gov |
| sid2-250 slk1Δ | Complete inability to sporulate | nih.govbiologists.com |
| spo3-GFP slk1Δ | Enhanced sporulation defect compared to single mutants | biologists.com |
Genetic Interactions with Meiosis-Specific Genes (e.g., spo3, sid2)
To further elucidate the function of SLK1 in meiosis, researchers have examined its genetic interactions with other genes known to be involved in sporulation. These studies have revealed a functional relationship between SLK1 and genes like spo3 and sid2. nih.govbiologists.com
spo3 : Spo3 is a coiled-coil domain-containing protein that is also required for the proper assembly of the forespore membrane. nih.govnih.gov Genetic interaction studies have shown that combining a deletion of slk1 with a partially functional allele of spo3 (such as spo3-GFP) results in a significantly more severe sporulation defect than either mutation alone. biologists.combiologists.com This synthetic enhancement suggests that SLK1 and Spo3 function in related or parallel pathways to ensure efficient forespore membrane formation. biologists.com
sid2 : As previously mentioned, Sid2 is a protein kinase in the SIN pathway and is closely related to SLK1. nih.govbiologists.com The genetic interaction between slk1 and sid2 is particularly strong. A temperature-sensitive sid2 mutant that can sporulate normally at the permissive temperature becomes completely unable to form spores when slk1 is also deleted. nih.govbiologists.comresearchgate.net This synthetic lethal interaction during meiosis underscores their crucial and overlapping functions as downstream outputs of the SIN pathway, coordinating nuclear division with the growth of the forespore membrane. biologists.com
These genetic interactions provide strong evidence that SLK1 acts as a key kinase in a network of proteins that collectively orchestrate the complex process of spore development in Saccharomyces cerevisiae.
Compound and Gene Name Directory
| Name | Type |
| SLK1 | Protein Kinase |
| Sid2 | Protein Kinase |
| Spo3 | Coiled-coil Protein |
| PKA | Protein Kinase A |
| RAS | GTP-binding Protein |
| Cdc25 | Guanine Nucleotide Exchange Factor |
| Pde2 | Phosphodiesterase |
| Bcy1 | Regulatory Subunit of PKA |
| Tpk1/2/3 | Catalytic Subunits of PKA |
| Cdc11 | Protein |
| Cdc7 | Protein Kinase |
| Sid4 | Protein |
| Psy1 | t-SNARE Protein |
Functional Roles of Slk Ste20 Like Kinase Protein in Mammalian Systems
Regulation of Apoptosis and Cell Survival Pathways
SLK has been identified as a significant regulator of apoptosis, or programmed cell death. Overexpression of SLK in cultured cells has been shown to induce apoptosis. biologists.com This pro-apoptotic function is mediated through various signaling pathways. For instance, SLK can activate the c-Jun N-terminal kinase-1 (JNK1) pathway, which in turn can lead to p53-dependent apoptosis. biologists.comtandfonline.com The activation of p53, a well-known tumor suppressor, can be inhibited by compounds like pifithrin-α, which attenuates SLK-induced apoptosis. nih.govtandfonline.com
In response to cellular stress, such as that induced by ischemia-reperfusion injury in the kidney, SLK activity is enhanced. tandfonline.complos.org This leads to the activation of the apoptosis signal-regulating kinase-1 (ASK1) and p38 mitogen-activated protein kinase (MAPK) pathways, contributing to cell death. tandfonline.com Furthermore, SLK activity can trigger the release of cytochrome C from mitochondria and activate caspases-8 and -9, which are key executioners of the apoptotic cascade. tandfonline.com
Conversely, SLK also appears to have roles in cell survival, suggesting its function is highly context-dependent. biologists.complos.org Studies in Drosophila have indicated that the SLK homolog, Slik, can control cell survival in a Raf-dependent manner during development. biologists.complos.org The balance between SLK's pro-apoptotic and pro-survival signals is likely crucial for normal tissue development and function. nih.gov
Control of Cytoskeletal Dynamics and Cell Migration
A central role of SLK lies in its control over the cytoskeleton, which is fundamental for cell shape, movement, and division. biologists.comnih.gov SLK's influence on cytoskeletal dynamics is intricately linked to its regulation of cell migration. tandfonline.com
Focal Adhesion Turnover and Remodeling
Cell migration is a cyclical process that involves the formation and disassembly of focal adhesions (FAs), which are protein complexes that link the cell's internal actin cytoskeleton to the extracellular matrix. nih.govplos.org SLK is a key player in the disassembly of these adhesions, a process known as focal adhesion turnover. tandfonline.complos.org
In migrating fibroblasts, SLK is recruited to the leading edge of the cell where it becomes activated. biologists.complos.org This activation is dependent on the focal adhesion kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. plos.orgnih.gov Once activated, SLK can induce the disassembly of FAs, allowing the cell to detach its trailing edge and move forward. biologists.com The process of FA turnover is critical, and its impairment, for instance by reducing SLK levels or its activity, leads to stabilized adhesions and hindered cell migration. plos.orgnih.gov
The microtubule network also plays a role in this process, as SLK is associated with microtubules and may be delivered to FAs via this network to promote their turnover. tandfonline.complos.org
Substrate Phosphorylation (e.g., Paxillin)
The mechanism by which SLK promotes focal adhesion turnover involves the direct phosphorylation of key FA components. biologists.comnih.gov One of the most well-characterized substrates of SLK in this context is paxillin (B1203293). nih.govnih.gov
SLK phosphorylates paxillin at a specific site, serine 250. nih.gov This phosphorylation event is essential for the redistribution of paxillin within the cell and is a prerequisite for efficient cell motility. nih.gov Experimental mutation of this serine residue to prevent its phosphorylation by SLK results in impaired cell migration, characterized by an accumulation of phosphorylated FAK and altered FA turnover rates. nih.gov This demonstrates that the phosphorylation of paxillin by SLK is a critical step in the FAK-dependent regulation of focal adhesion dynamics. nih.gov
Besides paxillin, SLK has been shown to phosphorylate other cytoskeletal proteins, including RhoA and ezrin, further highlighting its broad impact on cytoskeletal organization and function. plos.orgmolbiolcell.org
Roles in Cellular Proliferation and Differentiation
SLK is also implicated in the fundamental processes of cellular proliferation and differentiation. biologists.comnih.gov Its activity is often upregulated in proliferating cells, and it has been shown to be necessary for cell cycle progression. nih.govbiorxiv.org For instance, SLK can phosphorylate and activate Polo-like kinase 1 (Plk1), a key regulator of the G2/M transition in the cell cycle. nih.govtandfonline.com Depletion of SLK can cause cells to arrest in the G2 phase. tandfonline.com
In the context of differentiation, SLK's role is particularly evident in muscle development. biologists.comnih.gov SLK is activated during myoblast differentiation and is required for the fusion of myoblasts into myotubes. biologists.comnih.gov Expression of a kinase-inactive form of SLK impairs this process. nih.gov Furthermore, SLK expression is upregulated in activated satellite cells during muscle regeneration in vivo, underscoring its importance in muscle repair. biologists.com
Studies in Drosophila have also pointed to a role for the SLK homolog, Slik, in promoting cell proliferation. plos.org Overexpression of Slik can increase the rate of cell proliferation, although this is often compensated by an increase in apoptosis. biologists.complos.org
Contributions to Organ Development and Embryogenesis
The diverse cellular functions of SLK culminate in its critical role during organ development and embryogenesis. biologists.complos.org SLK is ubiquitously expressed in adult tissues but shows preferential expression in neuronal and muscle lineages during embryonic development. biologists.com
The essential nature of SLK in development is underscored by the fact that the complete deletion of the SLK gene in mice results in embryonic lethality. biologists.com These embryos exhibit severe malformations, reduced cellularity, and increased apoptosis, indicating that SLK activity is crucial for proper development. biologists.com
Patterning Defects and Impaired Organogenesis
The STE20-like kinase (SLK) is fundamentally important for embryonic development, and its absence leads to catastrophic failures in tissue patterning and organ formation. researchgate.netnih.gov Studies involving genetic deletion of SLK in mouse models have demonstrated that it is essential for embryogenesis. researchgate.net Global knockout of the SLK gene results in embryonic lethality around day 14.5. nih.govplos.orgresearchgate.netnih.gov
Affected embryos exhibit severe developmental defects that become apparent by embryonic day 12.5. researchgate.netplos.orgdaneshyari.com These defects include widespread problems with tissue organization and reduced cellularity. daneshyari.combiologists.com The embryos show marked developmental abnormalities and are eventually reabsorbed, leading to no viable offspring from such genetic crosses. nih.gov The lethality is attributed to severe malformations, impaired vascularization of the placenta, and consequent defects in organogenesis. daneshyari.combiologists.com
SLK's role is particularly noted in the development of specific tissues like muscle and the nervous system. biologists.com It is preferentially expressed in neuronal and muscle lineages during embryonic development. biologists.comtandfonline.com In muscle, SLK activity is required for the fusion of myoblasts and for optimal muscle development in the embryo. biologists.comsinobiological.com In the nervous system, SLK deficiency in the developing murine cortex results in significant defects, including impaired development of the distal dendritic tree. nih.govjneurosci.org This underscores its critical role in the proper formation and maturation of neuronal structures. nih.gov The diverse and critical functions of SLK in various developmental processes highlight its role as a key regulator of organogenesis. researchgate.netphysiology.org
Table 1: Summary of Developmental Defects in SLK Knockout Mouse Models
| Phenotype | Description | Timing (Embryonic Day) | References |
| Embryonic Lethality | No viable pups are born from SLK-null embryos. | E14.5 | nih.govplos.orgresearchgate.netnih.gov |
| Patterning Defects | Severe malformations and disorganized tissue structure. | E10.5 - E12.5 | nih.govdaneshyari.combiologists.com |
| Impaired Organogenesis | Widespread defects in the formation of multiple organs and tissues. | E12.5 | researchgate.netnih.govdaneshyari.com |
| Placental Defects | Impaired vascularization and development of the placenta. | E12.5 | daneshyari.combiologists.com |
| Neuronal Defects | Impaired development of the dendritic tree in the cortex. | Postnatal | nih.govjneurosci.org |
| Myogenic Defects | Required for myoblast fusion and optimal muscle development. | Embryonic | biologists.comsinobiological.com |
Associated Signaling Pathways (e.g., Rho GTPases, FAK/Src signaling)
SLK functions as a critical node in complex signaling networks that regulate the cytoskeleton, cell adhesion, and migration, all of which are essential for development and tissue homeostasis. nih.govtandfonline.com Its interactions with pathways involving Rho GTPases and Focal Adhesion Kinase (FAK)/Src signaling are central to these roles. nih.govresearchgate.net
Rho GTPases: SLK's influence on the cytoskeleton is partly mediated through its interaction with the Rho family of small GTPases, particularly RhoA and Rac1. tandfonline.com SLK can directly phosphorylate RhoA, which has been shown to inhibit its activity. plos.orgphysiology.org This is significant because the activation state of RhoA is critical for the formation of actin stress fibers and focal adhesions. tandfonline.com Overexpression of SLK leads to the disassembly of actin stress fibers, an effect that can be counteracted by a dominant-negative form of Rac1, suggesting a complex interplay between these signaling molecules. tandfonline.com SLK has been observed to co-localize with Rac1 at the leading edge of spreading fibroblasts, further supporting its role in cytoskeletal dynamics regulated by Rho GTPases. tandfonline.com
FAK/Src Signaling: The FAK/Src signaling axis is a major regulator of cell migration and focal adhesion turnover. SLK is a key downstream effector in this pathway. researchgate.net In response to stimuli that promote cell migration, such as wounding a cell monolayer, FAK becomes activated. nih.gov SLK is recruited to the leading edge of migrating cells, a process that requires the activity of Src family kinases. daneshyari.com Once recruited, SLK contributes to the disassembly of focal adhesions, a necessary step for cell movement. daneshyari.com
A key substrate of SLK in this context is the focal adhesion protein paxillin. plos.orgbiologists.com SLK phosphorylates paxillin, which in turn impairs focal adhesion stability and promotes their turnover, facilitating cell migration. daneshyari.combiologists.com The recruitment of SLK to the leading edge can also be influenced by the LIM-only protein 4 (LMO4), which is itself regulated by c-Src and is often overexpressed in cancer, linking SLK to pathological cell migration. daneshyari.com This positions SLK as a crucial modulator of cell motility downstream of FAK/Src signaling. biologists.com
Table 2: Key Proteins in SLK-Associated Signaling Pathways
| Protein | Family/Type | Role in SLK Pathway | References |
| RhoA | Rho GTPase | A direct substrate of SLK; phosphorylation by SLK inhibits RhoA activity. | plos.orgphysiology.org |
| Rac1 | Rho GTPase | Interacts with SLK; involved in SLK-mediated actin stress fiber disassembly. | tandfonline.com |
| FAK (Focal Adhesion Kinase) | Non-receptor Tyrosine Kinase | Upstream activator; involved in recruiting SLK to focal adhesions. | nih.govresearchgate.net |
| Src | Non-receptor Tyrosine Kinase | Required for the recruitment and activation of SLK at the leading edge of migrating cells. | daneshyari.com |
| Paxillin | Adaptor Protein | A direct substrate of SLK; phosphorylation by SLK promotes focal adhesion turnover. | plos.orgdaneshyari.combiologists.com |
| Ezrin | Cytoskeletal Linker Protein | A substrate of SLK; involved in cytoskeletal regulation. | plos.orgphysiology.org |
| LMO4 | LIM-only Protein | Contributes to SLK recruitment to the leading edge, regulated by c-Src. | daneshyari.com |
Functional Roles of Slk1 Seuss Like1 Protein in Arabidopsis Thaliana
Transcriptional Co-Repressor Function
SLK1, along with its paralog SLK2, acts as a transcriptional adaptor protein. Transcriptional repressors in Arabidopsis thaliana often lack a DNA-binding domain and are instead recruited to target genes by transcription factors. uno.edu SLK1 is part of such a co-repressor complex that prevents the expression of certain genes under non-stress conditions. uno.edu
Interaction with Regulatory Complexes (e.g., LEUNIG_HOMOLOG (LUH))
SLK1 physically interacts with the transcriptional co-repressor LEUNIG_HOMOLOG (LUH). nih.govd-nb.infouniprot.orguniprot.orgresearchgate.net This interaction occurs via the LUFS domain within LUH, leading to the formation of SLK1-LUH co-repressor complexes. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov While LUH possesses repressor activity, SLK1 and SLK2 function as adaptors within these complexes. nih.govd-nb.infouniprot.orgresearchgate.netnih.govresearchgate.net The interaction between SLK1 and LUH is crucial for the recruitment of the complex to target sequences to inhibit transcription. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov SLK1 and LUH are localized in the nucleus, supporting their role in forming co-repressor complexes and mediating repression. researchgate.net
Mechanism of Gene Expression Inhibition (e.g., adapter role in recruiting LUH)
SLK1's primary mechanism of gene expression inhibition involves its function as an adaptor protein that recruits the LUH co-repressor to target genes. nih.govd-nb.infouniprot.orgresearchgate.netnih.govresearchgate.net By physically interacting with the LUFS domain of LUH, SLK1 facilitates the binding of the SLK1-LUH complex to specific DNA sequences, likely through interaction with as-yet-unidentified transcription factors. nih.govd-nb.inforesearchgate.netnih.gov This recruitment is essential for the subsequent repressive actions of the complex. nih.govd-nb.inforesearchgate.netnih.gov Experiments using Arabidopsis protoplasts have shown that LUH's repressor activity is dependent on the presence of SLK1 or SLK2, supporting their role as adaptors for LUH recruitment to the promoter to inhibit gene transcription. researchgate.net
Epigenetic Regulation of Gene Transcription
The SLK1-LUH co-repressor complex exerts its repressive effect through epigenetic mechanisms, primarily involving histone modification. nih.govuniprot.orguniprot.orgresearchgate.netnih.gov
Recruitment of Histone Deacetylase (HDAC)
A key aspect of the SLK1-LUH complex's function is the recruitment of Histone Deacetylase (HDAC) activity to target genes. nih.govd-nb.infouniprot.orgresearchgate.netnih.govresearchgate.net LUH, recruited by SLK1, is responsible for bringing HDACs to the target sequences, leading to transcriptional repression. nih.govd-nb.infouniprot.orgresearchgate.netnih.govresearchgate.net The repressive activity of LUH has been shown to be dependent on HDAC activity, as demonstrated by experiments where the presence of a HDAC inhibitor abolished LUH-mediated repression. researchgate.net
Chromatin Condensation and Histone Modification (e.g., H3K9, H3K14 acetylation)
The recruitment of HDACs by the SLK1-LUH complex leads to the deacetylation of histones at target gene loci. uniprot.orgnih.gov Specifically, this complex is involved in regulating the acetylation levels of Histone H3 at positions Lysine 9 (H3K9) and Lysine 14 (H3K14). nih.govd-nb.infouniprot.orgresearchgate.netnih.gov Increased acetylation levels at H3K9 and H3K14 are generally associated with active transcription, while deacetylation is linked to transcriptional inactivity. nih.govabcam.com By recruiting HDACs, the SLK1-LUH complex promotes the deacetylation of H3K9 and H3K14, which in turn facilitates the condensation of chromatin. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov This condensed chromatin structure reduces the accessibility of the DNA to the transcriptional machinery, thereby preventing transcription at the target genes. nih.govuniprot.orgresearchgate.netnih.govabcam.com Studies on luh, slk1, and slk2 mutant plants have shown elevated expression levels of stress response genes, which are associated with decreased nucleosome density and increased acetylation levels at H3K9 and H3K14 in these mutants compared to wild-type plants. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov
Modulation of Abiotic Stress Responses
SLK1, as part of the co-repressor complex with LUH, plays a role in the regulation of abiotic stress response genes in Arabidopsis. uno.edunih.govd-nb.infouniprot.orgresearchgate.netnih.gov This complex is involved in keeping stress-responsive genes repressed under non-stress conditions. uno.edunih.govnih.govuno.edu Mutations in slk1 (and slk2 and luh) result in enhanced tolerance to salt and osmotic stress conditions. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov This enhanced tolerance is correlated with elevated expression levels of certain stress response genes, such as RD20, MYB2, and NAC019, in the slk1 mutant plants under non-stress conditions. nih.govd-nb.infouniprot.orgresearchgate.netnih.gov This suggests that the SLK1-LUH complex normally functions to repress these genes, and their de-repression in the mutants contributes to the observed stress tolerance. d-nb.inforesearchgate.net SLK1 is induced by osmotic, cold, and dehydration stress conditions, indicating its involvement in the plant's response to these environmental challenges. uno.edu
Regulation of Stress-Responsive Genes (e.g., RD20, MYB2, NAC019)
SLK1, as part of a co-repressor complex with LUH and SLK2, is involved in regulating the expression of abiotic stress-responsive genes in Arabidopsis. nih.govuniprot.org Under non-stress conditions, this complex helps to keep the expression of certain stress-responsive genes repressed. nih.govuniprot.org Research indicates that SLK1 and SLK2 function as adaptors, recruiting LUH to target gene sequences. nih.govuniprot.org LUH, in turn, recruits histone deacetylase, which leads to changes in histone modification, such as decreased acetylation levels at H3K9 and H3K14, and increased nucleosome density at the target genes. nih.govuniprot.org This epigenetic modification facilitates chromatin condensation, thereby preventing transcription of these genes under normal conditions. nih.govuniprot.org
Studies on luh, slk1, and slk2 mutant plants have shown elevated expression levels of stress-responsive genes like RD20, MYB2, and NAC019. nih.govuniprot.org These genes are typically expressed at higher levels during abiotic stress, and their increased expression in the mutants suggests that the LUH-SLK1/SLK2 complex normally acts to repress them. nih.govuniprot.org
Data on Gene Expression Levels in Mutant Plants:
| Gene | Wild Type Expression Level (Relative) | luh Mutant Expression Level (Relative) | slk1 Mutant Expression Level (Relative) | slk2 Mutant Expression Level (Relative) |
| RD20 | Low | Elevated | Elevated | Elevated |
| MYB2 | Low | Elevated | Elevated | Elevated |
| NAC019 | Low | Elevated | Elevated | Elevated |
Note: This table represents qualitative findings from research indicating elevated expression in mutants compared to wild type under non-stress conditions. Specific quantitative data may vary depending on experimental conditions. nih.govuniprot.org
Impact on Salt and Osmotic Stress Tolerance
The co-repressor complex involving SLK1, SLK2, and LUH has been shown to influence Arabidopsis tolerance to salt and osmotic stress. nih.govuniprot.orgnih.gov Mutant plants lacking functional LUH, SLK1, or SLK2 exhibit enhanced tolerance to both salt and osmotic stress conditions. nih.govuniprot.orgnih.gov This enhanced tolerance in the mutants, where stress-responsive genes like RD20, MYB2, and NAC019 are de-repressed, suggests that the repression of these genes by the LUH-SLK1/SLK2 complex under normal conditions is disadvantageous for abiotic stress tolerance. nih.govuniprot.orgresearchgate.net
Experimental evidence includes observations of better growth and survival rates of luh, slk1, and slk2 mutants compared to wild-type plants when subjected to salt and osmotic stress treatments. uniprot.orgnih.gov For instance, studies have measured root length and fresh weight of these mutants under salt stress, showing improved performance relative to control plants. nih.gov
Data on Salt Stress Tolerance:
| Genotype | Treatment | Root Length (mm) (Approximate) | Fresh Weight (g) (Approximate) |
| Wild Type | Control MS Medium | Normal | Normal |
| Wild Type | 125 mM NaCl | Reduced | Reduced |
| slk1-1 | Control MS Medium | Normal | Normal |
| slk1-1 | 125 mM NaCl | Less Reduced than WT | Less Reduced than WT |
| slk2-1 | Control MS Medium | Normal | Normal |
| slk2-1 | 125 mM NaCl | Less Reduced than WT | Less Reduced than WT |
| luh-4 | Control MS Medium | Normal | Normal |
| luh-4 | 125 mM NaCl | Less Reduced than WT | Less Reduced than WT |
Note: This table is based on reported phenotypes in the cited research, indicating enhanced tolerance in mutants. Specific values would depend on the precise experimental setup and duration. uniprot.orgnih.gov
The mechanism behind this enhanced tolerance in the mutants is linked to the de-repression of stress-responsive genes that are normally silenced by the LUH-SLK1/SLK2 complex. nih.govuniprot.orgresearchgate.net This suggests that maintaining low expression of these genes under non-stress conditions, mediated by SLK1 and its partners, is a regulatory strategy that impacts the plant's ability to respond to subsequent stress.
Roles in Plant Developmental Processes
Beyond its role in abiotic stress response, SLK1 is also involved in various plant developmental processes in Arabidopsis thaliana. d-nb.infofrontiersin.org SLK1, along with SLK2 and SLK3, are members of the SEUSS-LIKE (SLK) gene family and function as putative transcriptional adaptors. oup.comnih.gov These proteins share sequence similarity with the transcriptional adaptor SEUSS (SEU) and can interact with the transcriptional co-regulators LEUNIG (LUG) and LEUNIG_HOMOLOG (LUH). oup.comnih.govnih.gov
While single mutations in SLK1 (or SLK2 or SLK3) may not always result in obvious morphological abnormalities, studies involving higher-order mutants have revealed functional redundancy among the SLK proteins and between SLK proteins and SEU in development. oup.comnih.gov For example, seu slk1 double mutants display enhanced phenotypic defects compared to single seu or slk1 mutants, including reduced stature and sterility. nih.gov
SLK1 shares redundant functions with SEU during flower and gynoecium development. nih.gov Analysis of seu slk1 double mutants has shown enhanced splitting of gynoecial apices and narrow or filamentous petals. nih.gov Furthermore, SLK1, along with SEU, plays a role in ovule development, specifically in the development of the outer integument. nih.gov The disruption of outer integument development is more pronounced in the seu slk1 double mutant than in either single mutant. nih.gov
SLK proteins, including SLK1, are also implicated in embryonic development. nih.govnih.gov Concomitant loss of both SEU and SLK2 activities, for instance, can lead to severe embryonic and seedling defects characterized by a loss of the shoot apical meristem. oup.comnih.gov This highlights the overlapping and essential roles of these transcriptional adaptors in orchestrating proper plant development.
The involvement of SLK1 in development is thought to be mediated through its interaction with co-regulators like LUH and LUG, influencing the transcription of downstream genes critical for developmental pathways. oup.comnih.govnih.gov These complexes likely regulate genes involved in processes such as floral organ identity, female reproductive tissue development, and embryonic patterning. oup.comnih.gov
Advanced Research Methodologies for Investigating Slk1 Proteins
Genetic Manipulation and Mutant Analysis in Model Organisms
Genetic approaches in model organisms, particularly Saccharomyces cerevisiae where SLK1 was discovered, have been fundamental in unraveling the protein's function. By altering the SLK1 gene and observing the resulting phenotypes, researchers can infer its biological roles and identify interacting pathways.
Synthetic Lethal Screens
Synthetic lethal screens are a powerful genetic method used to identify genes that, when mutated simultaneously with a gene of interest (such as SLK1), result in cell death, whereas mutations in either gene alone are viable. researchgate.netnih.govwikipedia.orgwikipedia.org This technique helped identify SLK1 itself, initially found as a mutant (slk-1) that was synthetically lethal with a mutation in the SPA2 gene, which is involved in polarized cell growth in yeast. nih.govnih.gov The principle behind synthetic lethality is that the two genes likely function in parallel pathways that perform an essential function. If one pathway is disrupted by a mutation, the other can compensate; however, disrupting both pathways is lethal.
Targeted Gene Deletions and Conditional Knockouts
Targeted gene deletions, also known as gene knockouts, involve the inactivation or removal of a specific gene from an organism's genome. wikipedia.org In the case of SLK1, disruption mutations have been constructed in the gene in Saccharomyces cerevisiae. nih.govresearchgate.net Studies using slk1 null mutants revealed that these cells cannot grow at higher temperatures (37°C) but can survive at lower temperatures (30°C, 24°C, and 17°C). nih.govresearchgate.net Furthermore, dead slk1 mutant cells often display aberrant morphologies, being notably smaller than wild-type cells. nih.govresearchgate.net Surviving slk1 cells also show morphogenic defects, such as impaired projection formation upon exposure to mating pheromones. nih.govnih.gov
Conditional knockouts offer a more nuanced approach, allowing gene deletion or inactivation in a specific tissue or at a particular time point, which is especially useful when a complete knockout is embryonic lethal or when studying genes with diverse roles across development or in different tissues. wikipedia.orgwikipedia.org Techniques like the Cre-lox recombination system are commonly used for conditional knockouts. wikipedia.orgwikipedia.org While the provided text specifically mentions disruption mutations (a form of knockout) for SLK1 in yeast nih.govresearchgate.net, conditional knockout strategies, though not explicitly detailed for SLK1 in the provided snippets, are standard tools in genetic analysis of essential genes or genes with developmental roles in more complex organisms. wikipedia.orgwikipedia.org
Dominant Allele Analysis
Dominant alleles are variations of a gene that exert their effect even when only one copy is present. Analyzing dominant alleles of a gene like SLK1 can provide insights into its function and regulatory mechanisms, sometimes revealing interactions or bypass mechanisms for downstream pathways. Dominant alleles of SLK1 have been shown to bypass the conditional lethality associated with mutations in components of the protein kinase C pathway, which converges on the MAPK Slt2p (Mpk1p). capes.gov.br This suggests that specific dominant mutations in SLK1 can constitutively activate or alter its signaling, compensating for defects elsewhere in the pathway. Analysis of dominant SLK1 alleles has also been used to examine the role of SLK1 in nutrient sensing and its relationship with the cAMP-dependent protein kinase (PKA) pathway in yeast. nih.gov Overexpression of the amino-terminal, noncatalytic region of SLK1, for instance, caused starvation sensitivity in wild-type cells by interfering with SLK1 protein function, highlighting the importance of this region in regulation. nih.gov
Proteomic and Interactomic Profiling
Proteomic and interactomic approaches aim to study proteins on a large scale, analyzing their abundance, modifications, and interactions. These methods are crucial for understanding the complex network in which SLK1 functions.
Mass Spectrometry-Based Substrate Identification
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules, including proteins and peptides, based on their mass-to-charge ratio. thermofisher.com In the context of protein kinases like SLK1, MS-based methods are invaluable for identifying their substrates – the proteins that they phosphorylate. One effective method involves engineering kinases to utilize bulky ATP analogs that are not used by normal cellular kinases. nih.govresearchgate.net This allows for the specific labeling of substrates with thiophosphate tags in cell lysates containing the engineered kinase and bulky ATP-γ-S analogs. nih.gov After protein digestion, the thiophosphorylated peptides are isolated and identified using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the identification of direct kinase substrates in native cell lysates. nih.gov While the provided search results don't detail specific SLK1 substrates identified by this method, the technique itself is broadly applicable to protein kinases. nih.govresearchgate.netpnas.org
Yeast Two-Hybrid and Co-Immunoprecipitation Assays for Protein-Protein Interactions
Understanding which proteins interact with SLK1 is essential for mapping its signaling pathways and cellular functions. Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are two widely used methods for investigating protein-protein interactions.
The yeast two-hybrid system is a genetic method that detects physical interactions between two proteins in vivo within yeast cells. pnas.orgspringernature.combiorxiv.org It relies on reconstituting a functional transcription factor when two proteins of interest interact, leading to the expression of a reporter gene. nih.gov This method is effective for screening for novel or unanticipated protein binding partners. nih.gov
Co-immunoprecipitation is a biochemical technique used to determine whether two or more proteins are physically associated in a cell lysate. pnas.orgspringernature.combiorxiv.org It involves using an antibody to precipitate one protein of interest (SLK1, for example) from a cell extract. If other proteins are bound to SLK1, they will be co-precipitated and can then be identified, often by Western blotting or mass spectrometry. nih.gov Co-IP is a crucial method to validate protein interactions identified by Y2H or other screening methods and to confirm that these interactions occur under more physiological conditions. nih.gov High-throughput Y2H and Co-IP studies have been conducted to map protein interaction networks in yeast and other organisms. torvergata.it
Proximity Labeling Techniques
Proximity labeling is a valuable technique used to identify proteins and other biomolecules that are in close spatial proximity to a protein of interest within living cells. This method typically involves creating a genetic fusion between the protein of interest, in this case SLK1, and an engineered enzyme (such as BioID or TurboID) that can catalyze the deposition of a diffusible label (commonly biotin) onto nearby molecules docking.orgneobioscience.comnih.gov. The labeled molecules can then be isolated and identified, often through mass spectrometry, to map protein-protein interactions or define the composition of subcellular environments docking.orgneobioscience.comnih.gov. While proximity labeling holds significant potential for identifying proteins that interact with or localize near SLK1 in its native cellular context, specific detailed research findings on the application of this technique solely to this compound were not available in the consulted literature. Its application to SLK1 could potentially reveal novel interaction partners involved in its roles in meiosis or nutrient sensing.
Advanced Microscopy and Live-Cell Imaging for Subcellular Dynamics
Advanced microscopy techniques are crucial for visualizing the localization and dynamic behavior of proteins within cells. These methods provide spatial information that complements biochemical analyses.
Fluorescence Microscopy for Localization Studies (e.g., GFP fusions)
Fluorescence microscopy, particularly when combined with the use of fluorescent protein fusions like Green Fluorescent Protein (GFP), is a widely employed technique to determine the subcellular localization of proteins r-project.org. By creating a fusion protein where SLK1 is tagged with GFP, researchers can visualize the distribution of SLK1 within living or fixed cells using fluorescence microscopes. This approach has been utilized in studies related to SLK1. For instance, in research involving slk1 mutants in Schizosaccharomyces japonicus, meiosis progression was monitored using DAPI staining, and the study also mentioned carrying a plasmid expressing Psy1-GFP, implying the use of GFP-tagged proteins in the context of investigating processes influenced by SLK1 genecards.org. GFP tagging allows for the observation of protein localization patterns, which can provide insights into the function of SLK1 in coordinating cellular events like forespore membrane growth during meiosis genecards.org. However, it is important to note that the size and properties of the GFP tag can potentially influence the localization of the fused protein, and overexpression can also lead to localization artifacts.
Electron Microscopy for Ultrastructural Analysis
Electron microscopy (EM) provides significantly higher resolution than light microscopy, enabling the visualization of cellular ultrastructure and the localization of proteins at a finer level of detail. This technique is valuable for examining the detailed morphology of cellular compartments and structures where SLK1 is active. In studies investigating forespore membrane development, a process coordinated by SLK1 in Schizosaccharomyces japonicus, serial thin-sectioning and electron microscopy have been employed to analyze the morphogenetic events genecards.org. While this demonstrates the use of EM to study the cellular context of SLK1 function, specific detailed findings on the ultrastructural analysis of this compound itself using EM were not found in the consulted literature. EM, including techniques like cryo-electron microscopy (Cryo-EM), can also be used for visualizing protein complexes, which could be relevant if SLK1 forms larger assemblies.
Structural Biology Techniques for Conformation and Interaction Analysis
Understanding the three-dimensional structure of a protein and how it interacts with other molecules is fundamental to elucidating its mechanism of action. Structural biology techniques provide powerful tools for this purpose.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for 3D Structure Elucidation
X-ray crystallography and Cryo-EM are two primary techniques for determining the high-resolution three-dimensional structure of proteins and protein complexes. X-ray crystallography relies on obtaining well-ordered protein crystals and analyzing the diffraction pattern produced when X-rays pass through the crystal. Cryo-EM involves freezing samples in a thin layer of vitreous ice and imaging them with an electron microscope, allowing for the determination of structures from individual particles or complexes. Both techniques can provide atomic or near-atomic resolution details of protein structure, revealing the arrangement of amino acids and domains. While these methods are routinely applied to a wide range of proteins to understand their function and interactions, specific detailed research findings on the determination of the 3D structure of this compound using X-ray crystallography or Cryo-EM were not available in the consulted literature. Applying these techniques to SLK1 would be crucial for understanding its kinase domain structure, potential regulatory regions, and how it might interact with substrates or regulatory proteins at a molecular level.
Quantitative Biochemical and Biophysical Assays
Quantitative biochemical and biophysical assays are essential for characterizing the enzymatic activity of SLK1 and its interactions with substrates, inhibitors, and binding partners. These methods provide measurable data on reaction rates, binding affinities, and thermodynamic parameters.
In Vitro Enzyme Activity Assays (e.g., kinase assays, phosphatase assays)
Given that SLK1 is a protein kinase, in vitro kinase assays are fundamental for measuring its catalytic activity. These assays typically involve incubating purified recombinant this compound with a substrate (such as a specific peptide or protein known or predicted to be phosphorylated by SLK1) and a phosphate (B84403) donor, usually ATP. The transfer of a phosphate group from ATP to the substrate is then quantified.
Various methods exist for detecting and quantifying phosphorylation in kinase assays. Radiolabeled ATP (e.g., γ-³²P ATP) can be used, and the incorporation of radioactivity into the substrate is measured, often after separating the phosphorylated substrate, for example, by spotting the reaction mixture onto phosphocellulose paper. Non-radiometric methods are also widely used due to safety and convenience. These include assays that measure the depletion of ATP or the production of ADP using coupled enzyme reactions or luciferase-based detection systems. Other non-radiometric approaches utilize fluorescently labeled substrates where phosphorylation alters the fluorescence properties, such as fluorescence polarization.
While SLK1 is primarily known as a serine/threonine kinase, the balance between kinase and phosphatase activity is crucial for regulating protein phosphorylation. Although SLK1 itself is a kinase, studying its biological context may involve investigating the phosphatase activities that act on its substrates or regulatory sites. Serine/threonine phosphatase assays measure the removal of phosphate groups from phosphorylated substrates. These assays often quantify the free inorganic phosphate released during the reaction, for instance, using a malachite green-based colorimetric method that forms a complex with phosphate, detectable by absorbance.
Research findings using kinase assays have demonstrated that the activity of SLK (a Ste20-like kinase) can be enhanced by homodimerization. Experiments involving a fusion protein of the SLK catalytic domain and modified FK506 binding protein (Fv) showed increased kinase activity upon induced dimerization by AP20187. This highlights the importance of the protein's oligomeric state on its enzymatic function, a characteristic that can be investigated quantitatively through in vitro activity assays.
Binding Affinity Measurements
Understanding how SLK1 interacts with its substrates, regulatory proteins, and potential inhibitors requires quantitative measurements of binding affinity. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed for this purpose.
SPR is a label-free technique that measures the binding of a molecule (analyte) in solution to a molecule (ligand) immobilized on a sensor surface in real-time. As the analyte binds to the immobilized ligand, it causes a change in the refractive index at the sensor surface, generating a signal proportional to the mass of bound analyte. SPR allows for the determination of kinetic parameters, association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated.
ITC is a thermodynamic technique that directly measures the heat released or absorbed upon molecular binding. By titrating one molecule into a solution containing its binding partner, the heat change is measured, allowing for the determination of binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. ITC is performed in solution and does not require immobilization, which can be advantageous.
Other techniques for measuring binding affinity include Microscale Thermophoresis (MST) and Biolayer Interferometry (BLI). MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding, allowing for K_D determination. BLI is another label-free method that measures the interference pattern of light reflected from the surface of a biosensor tip as molecules bind or dissociate.
These binding affinity measurements are crucial for characterizing the strength and specificity of SLK1 interactions, which is vital for understanding its role in signaling pathways and for the development of targeted therapies.
Computational Biology and Bioinformatics for Sequence-Structure-Function Analysis
Computational approaches and bioinformatics tools play a critical role in analyzing this compound sequences and predicting its structure and function. These methods complement experimental studies by providing insights that can guide experimental design and interpretation.
Sequence Alignment and Homology Modeling
Sequence alignment is a fundamental bioinformatics technique used to compare the amino acid sequence of SLK1 with other protein sequences to identify regions of similarity. Alignments can reveal conserved domains, motifs, and residues that are likely to be functionally important. Multiple sequence alignments of SLK1 homologs across different species can provide insights into the evolutionary conservation of specific regions, particularly the kinase catalytic domain.
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional structure of a protein (the target) based on the experimentally determined structure of a related protein (the template) with a similar amino acid sequence. The accuracy of a homology model is highly dependent on the sequence identity between the target and template proteins; higher sequence identity generally leads to more accurate models. The process typically involves identifying suitable template structures using sequence similarity searches (e.g., BLAST or PSI-BLAST against the Protein Data Bank), aligning the target sequence to the template structure, building the 3D model based on the alignment, and finally refining and validating the model.
For SLK1, if an experimentally determined structure of SLK1 or a closely related kinase is available, homology modeling can be used to generate a structural model of regions with unknown structures or from different species. This predicted structure can then be used to infer potential functional sites, understand the impact of mutations, or guide the design of experiments.
Phylogenetic Analysis
Phylogenetic analysis is used to study the evolutionary relationships between SLK1 proteins from different organisms or between SLK1 and other related kinases. By comparing the sequences of homologous proteins, phylogenetic methods can reconstruct evolutionary trees that depict the divergence and relationships among these proteins.
Phylogenetic analysis of the STE20 kinase family, to which SLK1 (STK4) belongs, can reveal the evolutionary history of this kinase family and identify conserved clades or branches that may share similar functional characteristics. For example, phylogenetic analysis of the STK gene family in maize showed that it might belong to the RLK (Receptor-Like Kinase) family and indicated gene duplication events during evolution. In Arabidopsis, phylogenetic analysis indicated that SEUSS-LIKE1 (SLK1) is closely related to SLK2.
This analysis helps in understanding the conservation of SLK1 function across species and can provide clues about potential functional similarities or divergences between related kinases.
Structural Prediction and Molecular Dynamics Simulations
Beyond homology modeling, other computational methods are used for protein structure prediction, particularly when suitable templates for homology modeling are unavailable or for studying protein dynamics. Methods like AlphaFold and RoseTTAFold utilize deep learning to predict protein structures with high accuracy, even in the absence of closely related template structures.
Molecular Dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound, including conformational changes, flexibility of different regions, and interactions with solvent and other molecules. These simulations can be used to study the stability of predicted or experimentally determined structures, investigate protein folding, analyze the dynamics of ligand binding, and explore protein-protein interactions at an atomic level. For instance, MD simulations have been used to study protein-RNA complexes, analyzing aspects like hydrogen bond formation, binding energy, and dynamic cross-correlation. Coarse-grained MD simulations can also be used to study the interaction of proteins with membranes, which is relevant for understanding the localization and function of membrane-associated proteins.
Applying structural prediction and MD simulations to SLK1 can provide a dynamic view of its structure, reveal how it interacts with other molecules in a cellular environment, and help in understanding the functional implications of structural flexibility or conformational changes.
Chromatin Immunoprecipitation (ChIP-Seq) for Transcriptional Regulation Mapping
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique employed to identify the binding sites of DNA-associated proteins, such as transcription factors and histone modifications, across the genome. This method provides a genome-wide view of protein-DNA interactions, offering crucial insights into the complex circuitry of genetic regulatory networks and epigenetic mechanisms that control gene expression. By identifying the specific genomic locations where proteins bind, ChIP-Seq helps to decipher how these interactions influence the transcription of target genes.
In the context of this compound, while the protein itself is a kinase involved in various cellular processes, its expression is subject to transcriptional control. Understanding the transcriptional regulation of the SLK gene (encoding the this compound) is vital for a comprehensive understanding of its function and regulation within the cell. ChIP-Seq can be applied to identify the transcription factors that bind to the promoter and enhancer regions of the SLK gene, thereby influencing its transcription rate.
Research efforts utilizing cistromic approaches, including ChIP-Seq, have aimed to map the regulatory landscape of the SLK gene. Analysis of the SLK gene promoter region through such methodologies can reveal potential transcription factor binding sites. For instance, a cistromic regulation report from The Signaling Pathways Project indicates several transcription factors predicted to bind to the SLK gene promoter.
Detailed research findings from ChIP-Seq experiments specifically targeting the SLK gene promoter in various cell types or conditions can provide valuable data on the dynamic nature of its transcriptional regulation. These studies often involve immunoprecipitating chromatin with antibodies specific to particular transcription factors and then sequencing the associated DNA fragments to pinpoint their binding locations on the SLK gene.
While comprehensive, publicly available ChIP-Seq datasets specifically detailing the binding of numerous transcription factors to the human SLK promoter are continually being generated and analyzed, existing reports highlight key regulatory elements. Based on available cistromic data, several transcription factors have been identified as potential regulators of SLK expression through binding to its promoter region.
The following table presents a summary of some of the top transcription factors identified as potentially binding to the SLK gene promoter, based on ChIP-Seq related data:
| Transcription Factor | Target Gene | Region Analyzed | Method Context |
| AP-1 | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| ATF-2 | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| c-Jun | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| c-Myc | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| E4BP4 | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| GR | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| GR-alpha | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| Max | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| USF-1 | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
| USF1 | SLK | Promoter | Cistromic (ChIP-Seq) regulation report |
Note: This table is based on predicted transcription factor binding sites in the SLK gene promoter identified through cistromic analysis, including ChIP-Seq data, as reported by QIAGEN via GeneCards.
These findings suggest that the transcriptional regulation of SLK is likely controlled by a complex interplay of multiple transcription factors. Further detailed ChIP-Seq studies under various cellular conditions and in different tissue types are necessary to fully elucidate the intricate network of transcriptional regulators governing SLK expression. Such studies can involve analyzing changes in transcription factor binding upon specific stimuli or in disease states, providing deeper insights into how this compound levels are controlled at the transcriptional level.
Integrating ChIP-Seq data with gene expression data (e.g., from RNA-Seq) can further strengthen the understanding of how transcription factor binding events at the SLK promoter correlate with changes in SLK mRNA levels. This integrated approach helps to establish functional links between transcription factor binding and transcriptional output, providing a more complete picture of SLK gene regulation.
Future Perspectives and Emerging Avenues in Slk1 Protein Research
Elucidation of Novel Regulatory Mechanisms and Signaling Crosstalk
Understanding the intricate regulation of SLK1 protein activity and its integration into cellular signaling networks remains a key area for future research. Current studies have highlighted the importance of mechanisms such as protein dimerization and phosphorylation in modulating SLK activity. For instance, controlled dimerization of the SLK catalytic domain has been shown to enhance its autophosphorylation at specific residues within the activation segment, such as T183 and S189. Mutations affecting dimerization or these phosphorylation sites can reduce SLK activity and its ability to phosphorylate downstream substrates like ezrin.
Beyond intrinsic regulation, SLK1 participates in complex signaling crosstalk. In Saccharomyces cerevisiae, SLK1 (BCK1) functions as a MAPKKK in the PKC1 pathway, essential for cell wall integrity, phosphorylating and activating downstream kinases MKK1/2 and SLT2 (MPK1). Genetic studies in yeast have also revealed interactions between slk1 mutations and components of the cAMP-dependent protein kinase (PKA) pathway, suggesting a role for SLK1 in RAS/cAMP-independent nutrient sensing and growth control. Combining slk1-delta with mutations affecting the PKA pathway can lead to enhanced growth control defects or altered temperature sensitivity. Furthermore, the amino-terminal noncatalytic region of yeast SLK1 may be important for its regulation in growth control, with overexpression of this region interfering with SLK1 function.
In mammalian systems, SLK has been implicated in processes such as apoptosis, cytokinesis, organ development, cell cycle progression, and cytoskeletal remodeling. Its expression and activity are enhanced in conditions like renal ischemia-reperfusion injury, where SLK overexpression can induce apoptosis. The regulation of mammalian SLK activity is complex and may involve mRNA stabilization, homodimerization, phosphorylation, and protein-protein interactions. Emerging evidence suggests potential crosstalk between sirtuins (SIRT1 and SIRT2) and the mTORC1 signaling pathway at the level of S6K1 phosphorylation, a related kinase, hinting at broader interconnectedness of kinase signaling that could extend to SLK. Future research will likely focus on identifying novel post-translational modifications, interacting proteins, and upstream regulators that fine-tune SLK1 activity in different cellular contexts and in response to various stimuli. Delineating the precise molecular mechanisms of how SLK1 integrates signals from multiple pathways and contributes to specific cellular outcomes is a critical future direction.
Comparative Functional Genomics across Diverse Species for Conserved and Divergent Roles
Comparative functional genomics approaches offer a powerful avenue to understand the evolutionary history and functional diversification of this compound across different species. By comparing the gene sequence, protein structure, expression patterns, and interaction networks of SLK1 homologs in diverse organisms, researchers can identify conserved domains and pathways that represent fundamental roles, as well as divergent features that may underlie species-specific functions.
SLK1 is recognized as a homolog of MAP kinase activators, highlighting a conserved role within MAPK signaling cascades across eukaryotes. Studies in budding yeast (Saccharomyces cerevisiae) have provided foundational insights into SLK1's role in cell wall integrity and morphogenesis. Comparative studies in other fungi, such as fission yeasts, can reveal conserved mechanisms in cell division and growth control.
Beyond fungi, investigating SLK1 homologs in plants, such as Arabidopsis, where adapter proteins SLK1 and SLK2 are involved in the regulation of abiotic stress response genes through interaction with co-repressor LUH, can shed light on conserved roles in stress signaling and development in multicellular organisms.
Comparing the mammalian SLK with its yeast counterpart and homologs in other organisms will be crucial for understanding the evolution of its diverse functions in organ development, cell cycle, and apoptosis. Comparative genomics can help identify conserved protein interaction domains, phosphorylation sites, and regulatory motifs that are critical for core SLK1 functions across species. Conversely, divergent regions or interaction partners may explain the acquisition of new roles in more complex organisms. Future research will increasingly leverage large-scale genomic and proteomic datasets from multiple species to perform systematic comparative analyses, providing a broader evolutionary context for understanding SLK1 biology.
Integration of Multi-Omics Data for Systems-Level Understanding of SLK1 Pathways
The complexity of cellular signaling necessitates a systems-level approach to fully understand the role of this compound. Integrating data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, can provide a holistic view of the biological systems in which SLK1 operates.
Multi-omics integration allows researchers to move beyond studying individual components in isolation and explore the intricate relationships and regulatory mechanisms across different molecular layers. For example, combining transcriptomic data (mRNA expression levels) with proteomic data (protein abundance and modifications) can reveal how changes in gene expression of SLK1 or its interacting partners translate into functional changes at the protein level. Metabolomic data can provide insights into the downstream metabolic consequences of altered SLK1 activity, linking signaling events to cellular physiology.
Applying multi-omics approaches to study SLK1 can help in several ways. It can aid in identifying novel components of SLK1-mediated pathways, uncovering previously unknown interactions between SLK1 and other proteins or nucleic acids, and mapping the complete signaling networks regulated by SLK1 in different cellular states or disease conditions. For instance, multi-omics analysis has been used to identify the spliceosome as a key regulator of DNA repair, demonstrating the power of this approach to uncover unexpected pathway connections.
Future research will increasingly rely on sophisticated bioinformatics methods and computational modeling to integrate and interpret the large and complex datasets generated by multi-omics studies focused on SLK1. This will facilitate the development of predictive models of SLK1 pathway behavior and the identification of potential therapeutic targets or biomarkers related to SLK1-associated processes.
Development of Targeted Research Probes for Functional Dissection
Precise dissection of this compound function requires the development of targeted research probes that can selectively modulate its activity or track its localization and interactions in live cells and organisms. Chemical probes, small molecules designed to interact specifically with a protein target, are invaluable tools for perturbing protein function and studying the resulting phenotypic effects.
The development of targeted chemical probes for kinases like SLK is an active area of research in chemical biology. These probes can be designed to inhibit kinase activity, activate it, or interfere with protein-protein interactions. Activity-based protein profiling (ABPP) using specialized probes can also help map the active state of kinases within complex biological samples. While the initial searches did not identify specific chemical probes for SLK1, the general methodologies for developing probes for protein targets, including kinases and RNA-binding proteins, are well-established and continue to advance. For example, novel approaches for targeting "undruggable" proteins, including RNA-binding proteins like DDX21, are being explored through the development of specific chemical probes.
Future efforts will focus on designing and characterizing highly selective and potent research probes for SLK1 that can be used to dissect its specific roles in different cellular pathways, distinguish its functions from those of related kinases, and explore its therapeutic potential in various diseases. These tools will be essential for validating findings from genomics and proteomics studies and for conducting detailed mechanistic investigations of SLK1 biology.
Q & A
Q. What is the functional role of SLK1 in Saccharomyces cerevisiae meiosis?
SLK1 is a meiosis-specific serine-threonine kinase that coordinates nuclear division with forespore membrane growth. Methodologically, its role was identified using pat1-114 temperature-sensitive mutants synchronized via nitrogen starvation. SLK1 mRNA peaks during prophase I and metaphase I, while protein levels remain elevated throughout meiosis. Deletion mutants (Slk1Δ) exhibit significantly reduced spore size, confirming its necessity for sporulation .
Q. How is SLK1 expression regulated during meiosis?
Researchers use quantitative RT-PCR and Western blotting to track SLK1 mRNA and protein levels across meiotic stages. In synchronized cultures, SLK1 transcription is induced after nitrogen replenishment, with mRNA levels peaking at 4–6 hours (prophase/metaphase I). Protein levels remain stable due to post-translational regulation, as shown by cycloheximide chase experiments .
Q. What structural domains are critical for SLK1 function?
SLK1 contains a conserved N-terminal kinase domain and a C-terminal AGC-family regulatory motif. Comparative sequence analysis and phylogenetic clustering (e.g., with Schizosaccharomyces pombe Sid2) highlight these domains as essential for kinase activity and substrate binding. Truncation mutants lacking the C-terminal domain fail to rescue spore size defects in Slk1Δ strains .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on SLK1’s mitotic versus meiotic roles?
To isolate meiosis-specific functions, employ conditional mutants (e.g., meiosis-specific promoters or degron-tagged SLK1) and synchronize cells using nitrogen starvation followed by Pat1 kinase activation. Pair this with fluorescence-activated cell sorting (FACS) to exclude mitotic cells. Control groups should include wild-type and Slk1Δ strains under identical conditions .
Q. What methodologies are recommended for identifying SLK1 interaction partners during sporulation?
Use co-immunoprecipitation (Co-IP) with epitope-tagged SLK1 (e.g., HA or GFP tags) followed by mass spectrometry. Validate interactions via yeast two-hybrid assays and colocalization studies (e.g., fluorescence microscopy of SLK1-GFP with membrane markers like Spo20). Include negative controls using kinase-dead mutants to distinguish phosphorylation-dependent interactions .
Q. How should researchers address variability in spore size measurements in SLK1 studies?
Standardize sporulation efficiency by pre-synchronizing cultures and using defined media. Measure spore diameter via high-resolution microscopy (≥100 spores per trial) and apply statistical tools (e.g., ANOVA with post-hoc tests) to compare mutants. Report confidence intervals and effect sizes to ensure reproducibility .
Q. What experimental strategies can elucidate SLK1’s kinase activity in vitro?
Purify SLK1 via affinity chromatography (e.g., His-tagged protein) and perform in vitro kinase assays using substrates like myelin basic protein (MBP). Quantify activity via radioactive ATP incorporation or phospho-specific antibodies. Include controls with kinase-inactive mutants (e.g., K52R substitution) and competitive inhibitors to validate specificity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
